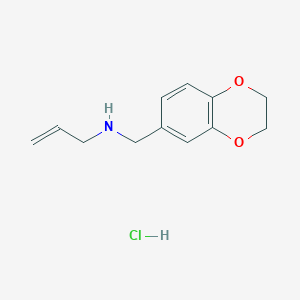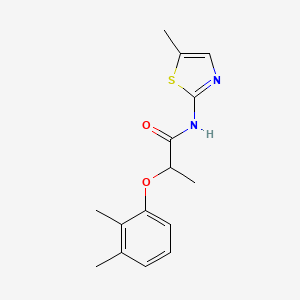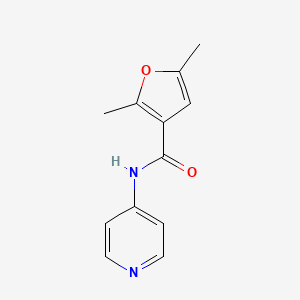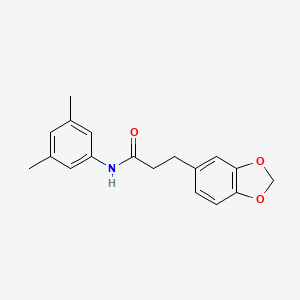![molecular formula C16H12BrCl2N3S B4652704 3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4652704.png)
3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Übersicht
Beschreibung
3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to interact with bacterial and fungal membranes, disrupting their integrity and leading to cell death. In cancer cells, this compound has been shown to induce apoptosis through activation of the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole has a range of biochemical and physiological effects. In bacterial and fungal cells, this compound has been shown to disrupt membrane integrity, leading to cell death. In cancer cells, this compound has been shown to induce apoptosis through activation of the caspase cascade. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole in lab experiments is its potent antimicrobial and anticancer activity. This makes it a promising candidate for the development of new antibiotics and anticancer drugs. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar activity. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole. One area of interest is the development of new antibiotics based on this compound, which could be used to treat drug-resistant bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of cancer and inflammatory diseases. Finally, there is potential for the synthesis of analogs of this compound with improved solubility and activity profiles.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have potent antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2N3S/c1-22-15(10-2-5-12(17)6-3-10)20-21-16(22)23-9-11-4-7-13(18)8-14(11)19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDONMZWOJZAAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4652621.png)
![4-bromo-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4652622.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4652628.png)
![ethyl 1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4652634.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4652642.png)


![ethyl 4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4652664.png)


![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4652694.png)
![isopropyl 5-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4652719.png)
![1-(4-ethylphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4652730.png)
acetyl]glycyl}amino)benzoate](/img/structure/B4652743.png)